5-Nitro-2-indanone
Overview
Description
5-Nitro-2-indanone: is a yellow crystalline solid characterized by its nitro functional group attached to the indanone ring. The molecular formula of this compound is C9H7NO3, and it has a molecular weight of 177.16 g/mol .
Mechanism of Action
Target of Action
It’s worth noting that nitro-containing compounds often interact with a variety of biological targets, and their specific targets can vary depending on the exact structure of the compound .
Mode of Action
The exact mode of action of 5-Nitro-2-indanone is not well-documented. Nitro-containing compounds generally undergo reduction reactions in biological systems, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Nitro-containing compounds are known to interfere with a variety of biochemical processes, including dna synthesis, protein function, and cellular respiration .
Pharmacokinetics
The compound has a molecular weight of 17716, which suggests it may have good bioavailability . The compound is a solid at room temperature and has a boiling point of 640.59°C at 760 mmHg .
Result of Action
Nitro-containing compounds can cause a variety of effects, including dna damage, protein dysfunction, and disruption of cellular respiration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 4°C to maintain its stability . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One of the methods for synthesizing indanones, including 5-Nitro-2-indanone, involves the intramolecular hydroacylation of 2-vinylbenzaldehyde. This method is metal-free and uses L-proline as an efficient and environmentally benign catalyst .
- Another approach involves the conversion of 4,6-dibromo-5-hydroxy-1-indanone in the presence of a Lewis acid, followed by debromination to yield 5-hydroxy-1-indanone .
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are not readily available in the literature.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Nitro-2-indanone can undergo oxidation reactions, where the nitro group can be further oxidized under specific conditions.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Products include nitroso or nitro derivatives depending on the extent of oxidation.
Reduction: Products include 5-amino-2-indanone.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted indanones.
Scientific Research Applications
Chemistry:
- 5-Nitro-2-indanone is used as a building block in organic synthesis, particularly in the synthesis of complex molecules for pharmaceuticals and agrochemicals .
Biology:
- It is used in biochemical research, particularly in proteomics research, due to its ability to interact with various biological molecules .
Medicine:
- While specific medicinal applications are not detailed, compounds like this compound are often explored for their potential therapeutic properties due to their structural versatility.
Industry:
Comparison with Similar Compounds
Ninhydrin (1,2,3-indanetrione hydrate): Known for its applications in organic synthesis, biochemistry, and forensic sciences.
Isatin (1H-indole-2,3-dione): Used in the synthesis of various biologically active compounds.
Uniqueness:
- 5-Nitro-2-indanone is unique due to its nitro functional group, which imparts distinct chemical reactivity and biological activity compared to other indanone derivatives. This makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals, as well as in biochemical research.
Properties
IUPAC Name |
5-nitro-1,3-dihydroinden-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEBFWRYDORZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363600 | |
Record name | 5-Nitro-2-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-60-0 | |
Record name | 5-Nitro-2-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-2-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.